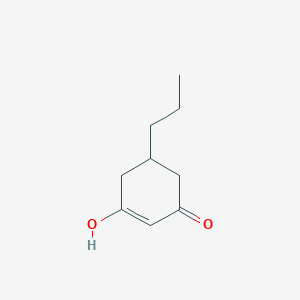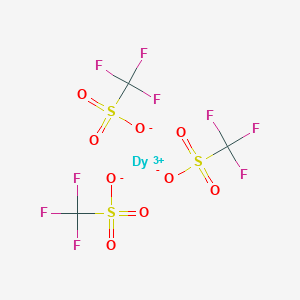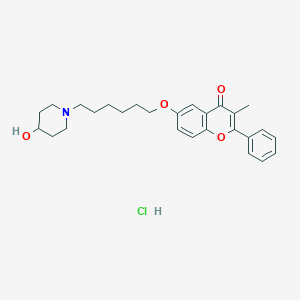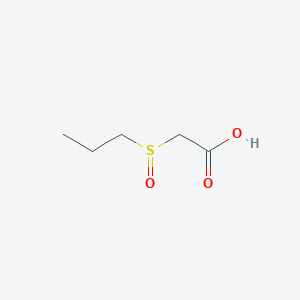
3-Hydroxy-5-propylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-propylcyclohex-2-en-1-one, also known as HPPH, is a chemical compound with a molecular formula of C10H16O2. It is a derivative of cyclohexanone and has been found to have various scientific research applications.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-propylcyclohex-2-en-1-one in PDT involves the activation of the compound by light. When 3-Hydroxy-5-propylcyclohex-2-en-1-one is exposed to light of a specific wavelength, it undergoes a photochemical reaction that results in the production of reactive oxygen species, such as singlet oxygen. These reactive oxygen species can cause damage to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
3-Hydroxy-5-propylcyclohex-2-en-1-one has been found to have low toxicity and minimal side effects in preclinical studies. The compound is metabolized in the liver and excreted through the urine. 3-Hydroxy-5-propylcyclohex-2-en-1-one has also been found to accumulate selectively in cancer cells, making it an effective photosensitizer for PDT.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Hydroxy-5-propylcyclohex-2-en-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that 3-Hydroxy-5-propylcyclohex-2-en-1-one is sensitive to light and air, which can affect its stability and activity. Therefore, it is important to handle the compound carefully and store it properly.
Zukünftige Richtungen
For research and development of 3-Hydroxy-5-propylcyclohex-2-en-1-one include optimization for use in PDT, development of new imaging techniques, and combination with other therapies.
Synthesemethoden
The synthesis of 3-Hydroxy-5-propylcyclohex-2-en-1-one can be achieved through the reaction of cyclohexanone with propionaldehyde in the presence of an acid catalyst. The reaction yields a mixture of diastereomers, which can be separated through column chromatography. The resulting 3-Hydroxy-5-propylcyclohex-2-en-1-one has a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-propylcyclohex-2-en-1-one has been found to have various scientific research applications. One of the most notable applications is its use as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. 3-Hydroxy-5-propylcyclohex-2-en-1-one can be activated by light to produce reactive oxygen species, which can induce apoptosis in cancer cells. 3-Hydroxy-5-propylcyclohex-2-en-1-one has also been studied for its potential use in imaging applications, such as magnetic resonance imaging (MRI) and optical imaging.
Eigenschaften
CAS-Nummer |
135885-18-6 |
|---|---|
Produktname |
3-Hydroxy-5-propylcyclohex-2-en-1-one |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3-hydroxy-5-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-4-8(10)6-9(11)5-7/h6-7,10H,2-5H2,1H3 |
InChI-Schlüssel |
UAGBUJGTBQZJID-UHFFFAOYSA-N |
SMILES |
CCCC1CC(=CC(=O)C1)O |
Kanonische SMILES |
CCCC1CC(=CC(=O)C1)O |
Synonyme |
2-Cyclohexen-1-one,3-hydroxy-5-propyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)


![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)





![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)


